molecular formula C10H12BrClO2 B13567150 1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene CAS No. 103346-73-2

1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene

Cat. No.: B13567150
CAS No.: 103346-73-2
M. Wt: 279.56 g/mol
InChI Key: QFFFIGXNWHTKEU-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene is a versatile benzyl halide derivative engineered for advanced organic synthesis. Its molecular structure incorporates two key functional handles: a bromoethyl chain and a chloro substituent on a dimethoxybenzene ring. The electron-donating methoxy groups make the aromatic ring highly reactive towards electrophilic substitution, with the pattern of substitution being directed by the strongest electron-donor group . This compound is primarily valued as a multifunctional synthetic building block. The halogenated sites are prone to further functionalization via cross-coupling reactions or nucleophilic substitutions, making it a valuable precursor in complex molecule assembly. Research applications include its potential use in the synthesis of pharmacologically active molecules. Compounds with 3,4-dimethoxyphenyl groups are known intermediates in the synthesis of active pharmaceutical ingredients, such as those used in the manufacture of verapamil, a calcium channel blocker . The bromoethyl side chain is a common feature used in alkylation reactions to construct larger molecular architectures. This product is provided for research purposes as a high-purity synthetic intermediate. It is intended for use by qualified laboratory professionals. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-bromoethyl)-2-chloro-3,4-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO2/c1-13-8-4-3-7(5-6-11)9(12)10(8)14-2/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFFIGXNWHTKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCBr)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546099
Record name 1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103346-73-2
Record name 1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Selection

The synthesis typically begins with a suitably substituted aromatic precursor such as 3,4-dimethoxyphenol or 1,3-dimethoxybenzene , which provides the methoxy groups necessary for the final structure. These compounds are commercially available or can be synthesized via methylation of phenols.

Aromatic Halogenation

Chlorination at position 2 on the aromatic ring can be achieved through directed electrophilic substitution, often facilitated by activating groups such as methoxy. The process involves:

  • Electrophilic aromatic substitution with chlorine in the presence of catalysts like iron(III) chloride or sulfuryl chloride, under controlled temperature to prevent over-halogenation.
  • Reaction conditions: Typically performed at room temperature or slightly elevated temperatures (around 50°C) with excess chlorinating agent to ensure selective substitution at the ortho position relative to methoxy groups.

Side Chain Functionalization

The introduction of the 2-bromoethyl side chain involves a multi-step process:

  • Step 1: Nucleophilic substitution of a suitable precursor, such as 2-chloroethyl derivatives, with aromatic compounds bearing reactive sites.
  • Step 2: Bromination of the ethyl chain, often using N-bromosuccinimide (NBS) under radical conditions or via direct halogen exchange reactions.

Alternatively, the side chain can be introduced via alkylation of phenolic hydroxyl groups or etherification using halogenated ethyl derivatives.

Synthesis Pathway from Precursors

Based on recent patent and literature data, a typical route involves:

  • Preparation of 2-chloro-1,3-dimethoxybenzene via lithiation and chlorination, as described in patent EP0067342A1, which involves lithiation of 1,3-dimethoxybenzene followed by chlorination with suitable chlorinating agents like N-chlorosuccinimide.
  • Substitution with 2-bromoethyl groups through nucleophilic substitution reactions, where the chlorinated aromatic undergoes reaction with 2-bromoethyl derivatives under basic conditions or via nucleophilic aromatic substitution if activated.

Final Functionalization

The last step involves selective halogenation of the side chain to introduce the bromine atom, often achieved via radical bromination with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) at controlled temperatures.

Data Table Summarizing Preparation Methods

Step Reagents & Conditions Purpose References
Aromatic chlorination Chlorine, FeCl₃ or SO₂Cl₂, 50-60°C Introduce chloro group at position 2 ,
Etherification Methylation with dimethyl sulfate or methyl iodide, base Form 3,4-dimethoxybenzene General methylation protocols
Lithiation & chlorination n-Butyllithium, N-chlorosuccinimide, -70°C to room temp Synthesize 2-chloro-1,3-dimethoxybenzene
Side chain alkylation 2-bromoethyl derivatives, base (K₂CO₃) Attach 2-bromoethyl group Patent data and synthetic analogs
Radical bromination NBS, AIBN, reflux Brominate side chain selectively Common radical halogenation methods

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromoethyl Group

The bromoethyl chain (–CH₂CH₂Br ) can undergo SN2 substitution with nucleophiles like amines, azides, or hydroxides. The bromine’s leaving group ability and steric hindrance (from the bulky benzene ring) influence reactivity.

Example Reaction :
1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene+NaN31-(2-Azidoethyl)-2-chloro-3,4-dimethoxybenzene\text{1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene} + \text{NaN}_3 \rightarrow \text{1-(2-Azidoethyl)-2-chloro-3,4-dimethoxybenzene}

Elimination Reactions

The bromoethyl group may undergo β-elimination to form a vinyl chain under basic or acidic conditions:
1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene1-Vinyl-2-chloro-3,4-dimethoxybenzene+HBr\text{1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene} \rightarrow \text{1-Vinyl-2-chloro-3,4-dimethoxybenzene} + \text{HBr}

Electrophilic Aromatic Substitution

The methoxy groups (–OCH₃ ) activate the benzene ring toward electrophilic substitution (e.g., nitration, sulfonation) at ortho and para positions relative to the methoxy groups . The chloro substituent, being weakly deactivating, may direct electrophiles to its ortho/para positions but with lower reactivity compared to the activating methoxy groups.

Key Chemical Reactions

Reaction Type Reagents/Conditions Product
Nucleophilic Substitution Sodium azide (NaN₃), DMF, 60°C1-(2-Azidoethyl)-2-chloro-3,4-dimethoxybenzene
Elimination KOH/EtOH, reflux1-Vinyl-2-chloro-3,4-dimethoxybenzene
Nitration HNO₃, H₂SO₄, 50°CNitro-substituted derivatives
Methoxy Group Demethylation HBr/CH₃OH, refluxPhenolic derivatives (if demethylation occurs)

Structural and Reactivity Considerations

  • Steric Effects : The bulky benzene ring may hinder nucleophilic attack on the bromoethyl group.

  • Electronic Effects : Methoxy groups enhance electron density at ortho/para positions, favoring electrophilic substitution. The chloro group’s deactivating nature reduces reactivity at its positions.

While specific experimental data for 1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene is scarce, analogous systems suggest predictable reactivity patterns. Further studies would clarify regiochemical outcomes and optimize reaction conditions for targeted transformations.

Scientific Research Applications

1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Material Science: It is used in the preparation of advanced materials with specific properties.

    Biological Studies: The compound can be employed in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the methoxy groups can engage in hydrogen bonding and other interactions. These properties make the compound useful in modifying biological molecules and studying their functions.

Comparison with Similar Compounds

Structural Features

Compound Name Substituents on Benzene Ring Key Functional Groups Molecular Formula Molecular Weight (g/mol)
1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene 2-Cl, 3,4-OCH$3$, 1-CH$2$CH$_2$Br Bromoethyl, Chloro, Methoxy C${10}$H${12}$BrClO$_2$ ~279.56
1-(Bromomethyl)-2-chloro-4,5-dimethoxybenzene (CAS 133230-10-1) 2-Cl, 4,5-OCH$3$, 1-CH$2$Br Bromomethyl, Chloro, Methoxy C$9$H${10}$BrClO$_2$ 265.53
Benzyl 2-bromoethyl ether (CAS 1462-37-9) Benzyl-O-CH$2$CH$2$Br Bromoethyl ether C$9$H${11}$BrO 215.09
1-(2-Bromoethyl)-4-nitrobenzene 4-NO$2$, 1-CH$2$CH$_2$Br Bromoethyl, Nitro C$8$H$8$BrNO$_2$ 230.06

Key Differences :

  • Position of Bromine : The target compound has a bromoethyl chain, whereas analogs like 1-(bromomethyl)-2-chloro-4,5-dimethoxybenzene feature a bromomethyl group, altering steric and electronic effects .
  • Substituent Types : The nitro group in 1-(2-bromoethyl)-4-nitrobenzene () is a strong electron-withdrawing group, contrasting with the electron-donating methoxy groups in the target compound. This impacts reactivity in electrophilic substitution or nucleophilic displacement reactions.

Physicochemical Properties

Compound Name Boiling Point (°C) Density (g/cm³) LogP PSA (Ų)
1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene Not reported Not reported ~3.25* ~18.46*
1-(Bromomethyl)-2-chloro-4,5-dimethoxybenzene Not reported Not reported 3.25 18.46
Benzyl 2-bromoethyl ether Not reported Not reported ~2.1† 9.23
1-Bromo-2-ethylbutane (aliphatic analog) 143–144 1.179 ~3.0 0

*Extrapolated from (bromomethyl analog).
†Estimated based on molecular structure.

Insights :

  • The dimethoxy groups in the target compound increase polarity compared to aliphatic bromides like 1-bromo-2-ethylbutane (), likely reducing volatility.
  • The LogP (~3.25) suggests moderate lipophilicity, comparable to its bromomethyl analog, making it suitable for lipid membrane penetration in drug intermediates .

Biological Activity

1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene is a synthetic organic compound that has garnered attention for its diverse biological activities. This compound, characterized by its bromoethyl and chloro substituents on a dimethoxybenzene ring, exhibits potential in various pharmacological applications, particularly in oncology and antimicrobial research.

Antitumor Activity

Recent studies have indicated that compounds similar to 1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene exhibit significant antitumor properties. Research shows that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including DNA interstrand cross-linking and cell cycle arrest at the G2/M phase . For instance, related compounds have demonstrated potent cytotoxicity against human tumor xenografts in vivo, suggesting that 1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene may possess similar properties.

The biological activity of this compound can be attributed to its ability to interact with cellular pathways involved in apoptosis and cell proliferation. Specifically:

  • Apoptosis Induction : Compounds with similar structures have been shown to activate pro-apoptotic signals while inhibiting anti-apoptotic pathways, leading to programmed cell death in cancerous cells .
  • DNA Interaction : The presence of halogen atoms (bromine and chlorine) enhances the compound's ability to bind to DNA, potentially disrupting replication and transcription processes .

Antimicrobial Properties

In addition to its antitumor effects, 1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene has shown promise as an antimicrobial agent. Studies suggest that compounds with similar functional groups can inhibit the growth of various bacterial strains and fungi. The electron-rich methoxy groups may contribute to enhanced interactions with microbial cell membranes .

Case Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of related compounds, researchers synthesized a series of derivatives and evaluated their cytotoxic effects on human breast carcinoma cells. The results indicated that specific substitutions on the benzene ring significantly influenced the compounds' potency. Notably, those with bromoethyl groups exhibited enhanced activity compared to their non-brominated counterparts .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related dimethoxybenzenes. The study revealed that these compounds displayed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and interference with essential cellular processes .

Table 1: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectReference
Antitumor1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzeneInduces apoptosis in cancer cells
AntimicrobialRelated dimethoxybenzenesInhibits bacterial growth
CytotoxicityVarious derivativesPotent cytotoxicity
MechanismDescriptionReference
Apoptosis InductionActivation of pro-apoptotic signals
DNA IntercalationBinding to DNA disrupting replication
Membrane DisruptionInterference with microbial cell membranes

Q & A

Q. Critical Conditions :

  • Temperature control (0–60°C) to avoid side reactions like demethylation or over-halogenation .
  • Use of anhydrous solvents (e.g., DCM, THF) to prevent hydrolysis of intermediates.

Example Protocol :
Feng et al. (2012) synthesized a related compound (1-(bromomethyl)-2-chloro-4,5-dimethoxybenzene) via bromination of a chlorinated dimethoxybenzene precursor using N-bromosuccinimide (NBS) in CCl₄, achieving 75% yield .

Basic: How is the molecular structure of this compound characterized experimentally?

Answer:
Structural confirmation relies on:

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for methoxy groups (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–7.5 ppm), and bromoethyl signals (δ ~3.2–3.5 ppm for CH₂Br) .
    • Mass Spectrometry (MS) : Molecular ion peaks at m/z 265.532 (M⁺) and fragmentation patterns for Br/Cl isotopes .
  • X-ray Crystallography : Determines dihedral angles (e.g., 14.9° between nitro and benzene planes in analogous structures) and confirms substituent positions .

Q. Table 1: Key Physical Properties

PropertyValueReference
Molecular Weight265.532 g/mol
Melting Point125–136°C
XLogP3 (Hydrophobicity)3.3

Advanced: What factors influence regioselectivity in substitution reactions involving the bromoethyl and chloro groups?

Answer:
Regioselectivity is governed by:

  • Steric Effects : Bulky substituents (e.g., methoxy groups) direct reactions to less hindered positions.
  • Electronic Effects : Electron-withdrawing groups (Cl) deactivate the ring, while electron-donating groups (OCH₃) activate specific sites.
  • Reaction Mechanism : SN2 vs. SN1 pathways for bromoethyl group reactivity. Polar aprotic solvents favor SN2, retaining stereochemistry .

Case Study :
In 1-(2-Bromoethyl)-4-(chloromethyl)benzene (CAS 24249-98-7), the chloro group at the para position undergoes nucleophilic substitution more readily than the bromoethyl group due to lower steric hindrance .

Advanced: How can computational modeling predict reactivity or stability of this compound?

Answer:

  • DFT Calculations : Predict reaction sites by mapping electrostatic potential surfaces (EPS) and frontier molecular orbitals (HOMO/LUMO).
  • Molecular Dynamics (MD) : Simulate solvation effects and stability under varying pH/temperature.
  • QSPR Models : Relate XLogP3 (3.3) to membrane permeability for biological studies .

Example :
Computational studies on analogous bromoethyl-chlorobenzene derivatives suggest that the bromoethyl group is susceptible to elimination under basic conditions, forming styrenic byproducts .

Advanced: What contradictions exist in reported data on this compound’s reactivity or properties?

Answer:
Discrepancies arise in:

  • Reaction Yields : Feng et al. (2012) reported 75% bromination yield, while Petigara (1974) observed lower yields (50–60%) for similar substrates, possibly due to purity of starting materials or solvent choice .
  • Thermal Stability : Some studies recommend storage at 0–6°C to prevent decomposition , whereas others report stability at room temperature for short periods .

Resolution :
Controlled reproducibility studies using standardized reagents (e.g., anhydrous AlCl₃) and inert atmospheres are critical.

Advanced: Are there documented biological interactions or toxicological profiles for this compound?

Answer:
While direct data is limited, structurally related compounds exhibit:

  • Antimicrobial Activity : Diazinan-5-ylidene derivatives show activity against Gram-positive bacteria .
  • Cytotoxicity : Bromoethyl-chlorobenzene analogs induce oxidative stress in macrophages, correlating with H₂O₂ production .

Methodological Note :
In vitro assays (e.g., MTT for cytotoxicity) should account for the compound’s hydrophobicity (XLogP3 = 3.3) by using DMSO as a co-solvent .

Basic: What are the optimal storage and handling conditions for this compound?

Answer:

  • Storage : 0–6°C in amber vials under argon to prevent light/oxygen degradation .
  • Handling : Use gloveboxes for air-sensitive reactions; avoid aqueous bases to prevent elimination reactions.

Advanced: How does the electronic configuration of substituents affect spectroscopic signatures?

Answer:

  • Methoxy Groups : Deshield aromatic protons ortho to OCH₃, shifting NMR peaks upfield.
  • Chloro vs. Bromo : ¹H NMR splitting patterns differ due to scalar coupling (³J) with adjacent substituents.

Q. Table 2: NMR Chemical Shifts (δ, ppm)

Group¹H Shift Range¹³C Shift Range
-OCH₃3.8–4.055–60
-CH₂Br3.2–3.530–35
Aromatic (Cl/Br)6.5–7.5120–135

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